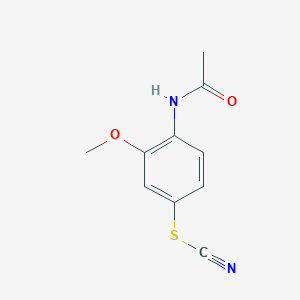

4-Acetamido-3-methoxyphenyl thiocyanate

Description

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

(4-acetamido-3-methoxyphenyl) thiocyanate |

InChI |

InChI=1S/C10H10N2O2S/c1-7(13)12-9-4-3-8(15-6-11)5-10(9)14-2/h3-5H,1-2H3,(H,12,13) |

InChI Key |

OSNZQEUGPIDWQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)SC#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-methoxyphenyl thiocyanate typically involves the reaction of 4-acetamido-3-methoxyphenol with thiocyanate reagents under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiocyanate group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-methoxyphenyl thiocyanate undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The methoxy and acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamido-3-methoxyphenyl thiocyanate is used in a variety of scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-methoxyphenyl thiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocyanate-containing compounds exhibit diverse chemical and biological properties depending on their substituents. Below is a systematic comparison of 4-acetamido-3-methoxyphenyl thiocyanate with structurally or functionally related thiocyanate derivatives.

Structural Analogues

Reactivity and Stability

- Synthetic Conditions: this compound likely requires controlled conditions (e.g., DMF as solvent, KOH as base) for synthesis, similar to other aryl thiocyanates . Thiocarboxanilide derivatives react with hydrazonoyl halides to form thiadiazoles under mild conditions (room temperature, DMF) . Bis-pyridone thiocyanates are synthesized via one-pot methods, emphasizing their utility in rapid probe development .

Thermal Stability :

Functional Differences

- Biological Activity: Bis-pyridone thiocyanates are non-toxic and used in live-cell imaging, whereas simpler aryl thiocyanates (e.g., this compound) may require toxicity profiling for biomedical applications .

- Spectroscopic Properties: The thiadiazole compound in displays distinct IR peaks at 1661.9 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 7.34–8.41 ppm (aromatic protons). Thiocyanate groups in bis-pyridones show fluorescence emission at 450–550 nm, useful for diagnostic imaging .

Q & A

Basic Question: What are the recommended synthetic routes for 4-acetamido-3-methoxyphenyl thiocyanate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of aryl thiocyanates like this compound typically involves nucleophilic substitution or thiocyanation reactions. For example, thiophene-based derivatives (e.g., ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate) are synthesized via multi-step functionalization, including acetamidation and thiocyanation steps . Optimization may involve adjusting reaction temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of thiocyanate sources (e.g., KSCN or NHSCN). Monitoring via TLC or HPLC ensures intermediate purity. For methoxyphenyl derivatives, protecting group strategies (e.g., acetyl for amine groups) are critical to prevent side reactions .

Advanced Question: How can FT-IR spectroscopy resolve ambiguities in thiocyanate bonding modes (M-NCS vs. M-SCN) for coordination studies?

Methodological Answer:

FT-IR spectroscopy distinguishes bonding modes by analyzing C≡N and C-S stretching frequencies. For example:

- M-NCS bonding : C≡N stretches appear at 2050–2100 cm, while C-S stretches are near 750–800 cm.

- M-SCN bonding : C≡N shifts to 2070–2120 cm, and C-S stretches occur at 690–730 cm .

Quantitative comparison with reference compounds (e.g., known M-NCS/M-SCN complexes) reduces ambiguity. Computational tools (e.g., DFT calculations) can validate experimental data. For this compound, spectral deviations may arise from electron-withdrawing substituents (e.g., acetamido groups), requiring baseline correction and peak deconvolution .

Basic Question: What analytical techniques are suitable for quantifying thiocyanate derivatives in complex matrices?

Methodological Answer:

Ion-selective electrodes (ISEs) or optode techniques are effective for thiocyanate quantification. For example:

- ISE membranes : Use ionophores like quaternary ammonium salts to achieve detection limits of 0.1–1.0 µM .

- Bulk optodes : Employ chromoionophores (e.g., ETH 5294) for colorimetric detection in biological or environmental samples .

Validation includes spike-recovery tests (e.g., 90–110% recovery rates) and ANOVA for inter-method consistency . For this compound, HPLC-MS with C18 columns and acetonitrile/water gradients provides structural specificity .

Advanced Question: How do conflicting reports on thiocyanate’s biological activity (e.g., anti-inflammatory vs. goitrogenic effects) inform experimental design?

Methodological Answer:

Thiocyanate’s dual effects arise from concentration-dependent mechanisms:

- Anti-inflammatory effects : At low concentrations (10–50 µM), it inhibits reactive oxygen species (ROS) via Nrf2 pathway activation .

- Goitrogenic effects : At higher concentrations (>100 µM), it competitively inhibits sodium-iodide symporter (NIS) activity, reducing thyroid iodide uptake .

Experimental design should include: - Dose-response curves (e.g., 1–200 µM) to identify thresholds.

- Co-exposure studies (e.g., with perchlorate or nitrate) to assess synergistic toxicity .

- Cell viability assays (e.g., MTT) to distinguish cytotoxicity from specific pathway modulation .

Basic Question: What statistical methods are appropriate for analyzing variability in thiocyanate bioactivity data?

Methodological Answer:

- ANOVA : Compares means across treatment groups (e.g., varying thiocyanate concentrations or exposure times). Post-hoc tests like Student-Newman-Keuls (SNK) identify significant differences (p < 0.05) .

- Regression analysis : Models dose-response relationships (e.g., logistic regression for IC determination) .

- Multivariate analysis : PCA or PLS-DA resolves confounding variables (e.g., pH, temperature) in bioactivity datasets .

Advanced Question: How can structural modifications (e.g., acetamido/methoxy groups) alter the reactivity of aryl thiocyanates?

Methodological Answer:

- Electron-donating groups (e.g., methoxy) : Increase electron density on the aromatic ring, enhancing nucleophilic substitution reactivity. For example, methoxy groups activate para/ortho positions for thiocyanation .

- Acetamido groups : Introduce steric hindrance and hydrogen-bonding capacity, affecting solubility and coordination behavior. In this compound, the acetamido group may stabilize intermediates in Suzuki-Miyaura cross-coupling reactions .

Computational modeling (e.g., DFT for charge distribution) and Hammett constants (σ values) predict substituent effects on reaction kinetics .

Basic Question: What safety protocols are critical when handling aryl thiocyanates in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile thiocyanate derivatives (e.g., methyl thiocyanate; UN2477) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure.

- Spill management : Neutralize spills with 10% sodium hypochlorite (NaClO) to oxidize thiocyanates to less toxic sulfates .

- Storage : Airtight containers under inert gas (N) prevent hydrolysis or oxidation .

Advanced Question: How can contradictions in thiocyanate’s renal protective effects be resolved through mechanistic studies?

Methodological Answer:

The L-shaped association between thiocyanate concentration and renal outcomes suggests a narrow therapeutic window . Mechanistic studies should:

- Assess redox modulation : Measure glutathione (GSH) and thioredoxin levels in renal cells exposed to 0–200 µM thiocyanate.

- Evaluate inflammatory markers : Quantify IL-6, TNF-α, and NF-κB activation in animal models (e.g., CKD mice) .

- Use isotopic tracing : C-labeled thiocyanate tracks metabolite distribution in renal tissues .

Cohort studies stratified by smoking status (endogenous vs. dietary thiocyanate sources) further clarify dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.